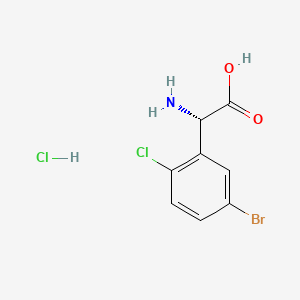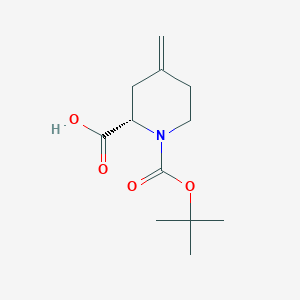
(5-acetylpyridin-3-yl)boronic acid HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-acetylpyridin-3-yl)boronic acid hydrochloride is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-acetylpyridin-3-yl)boronic acid hydrochloride typically involves the reaction of 5-acetylpyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of (5-acetylpyridin-3-yl)boronic acid hydrochloride may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(5-acetylpyridin-3-yl)boronic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
(5-acetylpyridin-3-yl)boronic acid hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (5-acetylpyridin-3-yl)boronic acid hydrochloride in chemical reactions involves the formation of a boron-carbon bond through the interaction of the boronic acid group with other reagents. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in the design of enzyme inhibitors and other bioactive molecules .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Another boronic acid commonly used in organic synthesis.
(4-acetylphenyl)boronic acid: Similar structure but with an acetyl group on the phenyl ring instead of the pyridine ring.
(3-pyridyl)boronic acid: Lacks the acetyl group but has a similar pyridine ring structure.
Uniqueness
(5-acetylpyridin-3-yl)boronic acid hydrochloride is unique due to the presence of both an acetyl group and a pyridine ring, which can provide distinct reactivity and binding properties compared to other boronic acids. This makes it particularly useful in specific synthetic and medicinal applications .
Propiedades
Fórmula molecular |
C7H9BClNO3 |
|---|---|
Peso molecular |
201.42 g/mol |
Nombre IUPAC |
(5-acetylpyridin-3-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C7H8BNO3.ClH/c1-5(10)6-2-7(8(11)12)4-9-3-6;/h2-4,11-12H,1H3;1H |
Clave InChI |
QBYJNIZGJFNRBR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CN=C1)C(=O)C)(O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-N-benzyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide](/img/structure/B14034279.png)

![4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B14034292.png)
![1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL](/img/structure/B14034303.png)

![Methyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14034339.png)



![tert-Butyl 7-cyano-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034350.png)



![1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14034361.png)
